molecular formula C46H56N4O19 B1674956 L-Lysyl pradimicin A CAS No. 148676-94-2

L-Lysyl pradimicin A

Número de catálogo: B1674956
Número CAS: 148676-94-2
Peso molecular: 969 g/mol
Clave InChI: DFPLMUPFTWZSTN-VRXJNMNZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Lysyl pradimicin A is a chemically modified derivative of pradimicin A, a member of the pradimicin family of antifungal antibiotics. Pradimicins are characterized by a benzo[α]naphthacene quinone core and a disaccharide moiety, which enable their unique carbohydrate-binding activity via a calcium-dependent mechanism . The modification of pradimicin A at the alanine moiety with a lysine residue (L-Lysyl substitution) aims to enhance physicochemical properties such as solubility while retaining or improving antifungal efficacy. This derivative exemplifies strategic structural optimization to address limitations of natural pradimicins, such as poor water solubility and bioavailability .

Propiedades

Número CAS

148676-94-2

Fórmula molecular

C46H56N4O19

Peso molecular

969 g/mol

Nombre IUPAC

6-amino-2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]hexanoic acid

InChI

InChI=1S/C46H56N4O19/c1-15-10-22-29(36(57)26(15)43(62)49-16(2)42(61)50-23(44(63)64)8-6-7-9-47)28-20(13-21-30(37(28)58)33(54)19-11-18(65-5)12-24(51)27(19)32(21)53)34(55)40(22)68-46-39(60)41(31(48-4)17(3)67-46)69-45-38(59)35(56)25(52)14-66-45/h10-13,16-17,23,25,31,34-35,38-41,45-46,48,51-52,55-60H,6-9,14,47H2,1-5H3,(H,49,62)(H,50,61)(H,63,64)

Clave InChI

DFPLMUPFTWZSTN-VRXJNMNZSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

SMILES canónico

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

L-Lysylpradimicin A; 

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Modifications and Antifungal Activity

Key pradimicin derivatives are compared based on modification sites, structural changes, and biological outcomes (Table 1).

Table 1: Comparison of Pradimicin Derivatives

Compound Modification Site Structural Change Key Findings Reference
L-Lysyl Pradimicin A Alanine moiety Lysine substitution at carboxyl group Retains antifungal activity; improved solubility inferred from analogous modifications
4'-N-Carboxyl Derivatives C4'-amino group N-carboxyl alkyl, formyl, or axial-hydroxy Retained antifungal activity; 10–20× improved water solubility vs. parent compounds
Pradimicin S C3'-position 3'-O-sulfo-β-D-glucopyranosyl Novel analog with sulfated glycosylation; enhanced binding affinity hypothesized
Amide Derivatives Alanine carboxyl group Amide formation (e.g., methylamide) Comparable in vitro and in vivo antifungal activity to pradimicin A

Solubility and Bioavailability

  • 4'-N-Carboxyl Derivatives : Demonstrated significant solubility improvements (e.g., compound 23 in achieved 20 mg/mL solubility in water vs. <1 mg/mL for pradimicin A) while maintaining minimum inhibitory concentrations (MICs) of 1.56–6.25 µg/mL against Candida albicans .
  • Pradimicin S: The sulfated glucopyranosyl group may enhance solubility and target interactions, though specific data are pending .

Synergistic Effects of Modifications

  • CYP Hydroxylases in Biosynthesis: PdmJ and PdmW hydroxylases introduce hydroxyl groups at C-5 and C-6, respectively.
  • NIH Chemoenzymatic Initiative: Aims to synthesize libraries of pradimicin analogs, including L-Lysyl derivatives, for antifungal and antiviral testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysyl pradimicin A
Reactant of Route 2
Reactant of Route 2
L-Lysyl pradimicin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.